N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves the reaction of 2,3-dimethylphenylamine with a suitable benzopyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)CARBAMOTHIOYL)BENZAMIDE
- 4-[(1S)-1-(2,3-DIMETHYLPHENYL)ETHYL]-1H-IMIDAZOLE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21NO3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-7-6-10-21(16(15)2)25-23(26)18-11-12-20-19(13-18)14-22(28-24(20)27)17-8-4-3-5-9-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
InChI Key |
RVRGXLLDUZTSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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